molecular formula C13H17NO4 B072632 Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 1149-24-2

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No. B072632
CAS RN: 1149-24-2
M. Wt: 251.28 g/mol
InChI Key: DIIWSYPKAJVXBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate derivatives and related compounds often involves complex reactions, including the Hantzsch synthesis for dihydropyridines. An example includes the synthesis of compounds by reactions involving dimethyl fumarate, diethyl 2-aminomalonate, and various aldehydes under specific conditions, showcasing the adaptability and reactivity of these compounds in synthesis procedures (He, 2012).

Molecular Structure Analysis

The molecular structure of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate derivatives is characterized by X-ray crystallography and spectroscopic methods. Studies show that these compounds often crystallize with unique hydrogen-bonding networks and possess symmetrical structures, which are critical for their biological and chemical properties (Metcalf & Holt, 2000).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including hydroboration, to form novel products with unique structures and properties. For instance, reaction with dimesitylborane leads to unexpected tris-hydroboration products, demonstrating their reactive versatility (Entwistle et al., 2004).

Scientific Research Applications

  • Chemical Synthesis and Reactions : This compound is used in various chemical reactions. Bacon and Osuntogun (1980) demonstrated its formation during the reaction of diethyl 4-p-dimethylaminophenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with various electrophiles (R. Bacon & B. Osuntogun, 1980).

  • Antimicrobial Activity : Kumar et al. (2017) synthesized derivatives of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, which showed significant antimicrobial activities. This indicates its potential in developing antimicrobial agents (Ramesh Kumar et al., 2017).

  • Photooxidation Studies : Mitsunobu et al. (1972) studied the photooxidation of 1,4-Dihydropyridines, including diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, under various conditions. This provides insights into the photochemical behavior of such compounds (O. Mitsunobu et al., 1972).

  • Potential in Cancer Treatment : Ahn et al. (2018) designed and synthesized derivatives of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate that induced apoptosis in colon cancer cells, suggesting its application in chemotherapy (Seunghyun Ahn et al., 2018).

  • Reductive Dehalogenation Catalyst : Hong Li and Yi Qun Li (2010) demonstrated that diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, in the presence of potassium iodide, effectively reduces α-halo ketones, showcasing its utility in chemical reductions (Hong Li & Yi Qun Li, 2010).

  • Vasodilatory Properties : J. I. McKenna et al. (1988) synthesized isoxazolyldihydropyridines related to diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and studied their cardioactivity, indicating potential use in cardiovascular therapeutics (J. I. McKenna et al., 1988).

  • Hypotensive Agents : Datar and Auti (2016) synthesized derivatives of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and evaluated them as hypotensive agents, demonstrating their efficacy in lowering blood pressure (P. Datar & P. Auti, 2016).

Safety And Hazards

This compound may cause skin and eye irritation, and it may also cause respiratory irritation . It’s classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. The target organs are the respiratory system .

properties

IUPAC Name

diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWSYPKAJVXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289002
Record name Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

CAS RN

1149-24-2
Record name 2,6-Dimethyl-3,5-pyridinedicarboxylic acid diethyl ester
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Record name Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
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Record name Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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